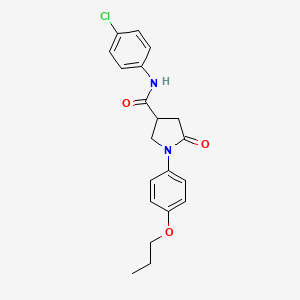![molecular formula C20H22N2O2 B4013485 1-(2,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4013485.png)
1-(2,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-2,5-pyrrolidinedione
描述
Synthesis Analysis
While specific details on the synthesis of "1-(2,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-2,5-pyrrolidinedione" are not directly available, related compounds provide insight into potential synthetic pathways. For instance, Zhuang Hong (2000) synthesized similar pyrrole derivatives through the reaction of diacetylhexanedione with nitroaniline in an acidic medium, indicating a possible route involving amine condensation and cyclization processes for our compound of interest (Zhuang Hong, 2000).
Molecular Structure Analysis
Molecular structure analysis of related compounds shows a variety of bonding arrangements and electron density distributions, suggesting that "1-(2,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-2,5-pyrrolidinedione" would have a complex molecular geometry conducive to unique chemical properties. For example, analyses of similar compounds through X-ray diffraction revealed monoclinic crystal systems and intricate hydrogen bonding interactions, indicating potential for significant molecular interactions in the compound of interest as well (Jing Sun et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of compounds similar to "1-(2,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-2,5-pyrrolidinedione" can be inferred from their functional groups and molecular structure. For instance, the presence of amino and pyrrolidinedione groups suggests possibilities for nucleophilic substitution reactions, condensation with aldehydes or ketones, and participation in cycloaddition reactions (Wenwen Zhang et al., 2009).
Physical Properties Analysis
The physical properties of compounds with structures related to "1-(2,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-2,5-pyrrolidinedione" are significantly influenced by their molecular configuration. Properties such as melting points, solubility, and crystallinity can be deduced from studies on similar molecules. For example, the crystal structure determination provides insights into the solid-state properties, which are critical for understanding the compound's behavior under various conditions (Zeliha Hayvalı et al., 2010).
Chemical Properties Analysis
Chemical properties such as acidity, basicity, and reactivity towards different reagents can be estimated based on the functional groups present in the compound. Studies on related structures offer a basis for predicting how "1-(2,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-2,5-pyrrolidinedione" would interact with acids, bases, oxidizing agents, and reducing agents. The presence of amino groups, for example, suggests basicity and potential for forming salts with acids, while the pyrrolidinedione moiety may engage in redox reactions (R. Singh et al., 2013).
属性
IUPAC Name |
3-(3,4-dimethylanilino)-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-12-5-8-18(15(4)9-12)22-19(23)11-17(20(22)24)21-16-7-6-13(2)14(3)10-16/h5-10,17,21H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKKRTRCUMRSBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)NC3=CC(=C(C=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl 5-[(cyclohexylamino)carbonyl]-4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4013429.png)

![4-benzyl-3-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B4013440.png)
![(1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)(3-pyridinyl)methanol](/img/structure/B4013446.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2-furylmethyl)piperazine oxalate](/img/structure/B4013454.png)



![1-(4-ethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4013478.png)
![3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4013490.png)
![N-(3-chloro-4-methylphenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide](/img/structure/B4013493.png)
